molecular formula C15H23ClN2O4 B554747 h-Lys(z)-ome.hcl CAS No. 27894-50-4

h-Lys(z)-ome.hcl

Cat. No. B554747
CAS RN: 27894-50-4
M. Wt: 330.81 g/mol
InChI Key: QPNJISLOYQGQTI-UHFFFAOYSA-N
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Description

“h-Lys(z)-ome.hcl” is also known as N6-carbobenzyloxy-L-lysine. It is commonly used as a reagent in the synthesis of peptides .


Synthesis Analysis

“h-Lys(z)-ome.hcl” serves as a reactant for the synthesis of various peptides such as boc-Glu (OBzl)-Lys (Z)-OH and tert-butyl-6- (((benzyloxy)carbonyl)amino)-2-bromohexanoate . A study on the synthesis of a lysine-containing tetrapeptide H-Lys-Ala-Val-Gly-OH demonstrated the value of using a method based on mixed anhydrides and activated esters to obtain the tetrapeptide at high yield .


Molecular Structure Analysis

The molecular formula of “h-Lys(z)-ome.hcl” is C14H20N2O4 . The IUPAC name is (2 S )-2-amino-6- (phenylmethoxycarbonylamino)hexanoic acid .


Chemical Reactions Analysis

The purified, deprotected product of the 1,3-cycloaddition using H-Lys(Boc)-OH had a higher primary amine-to-carbon ratio (0.69 mmol/gram versus 0.48 mmol/gram), meaning a denser functionalization had occurred .


Physical And Chemical Properties Analysis

“h-Lys(z)-ome.hcl” has a molecular weight of 280.32 g/mol . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .

Scientific Research Applications

“h-Lys(z)-ome.hcl” is a derivative of Lysine, an essential amino acid . The “Z” stands for a protecting group, often used in peptide synthesis, which is a carbobenzyloxy group. The “ome.hcl” indicates that this is a methyl ester hydrochloride form of the molecule .

One potential application of “h-Lys(z)-ome.hcl” and similar compounds is in the field of biomedical engineering , specifically in the creation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

In one study, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The peptides were synthesized and their tendency to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

“h-Lys(z)-ome.hcl” is a derivative of Lysine, an essential amino acid . The “Z” stands for a protecting group, often used in peptide synthesis, which is a carbobenzyloxy group. The “ome.hcl” indicates that this is a methyl ester hydrochloride form of the molecule .

One potential application of “h-Lys(z)-ome.hcl” and similar compounds is in the field of biomedical engineering , specifically in the creation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

In one study, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The peptides were synthesized and their tendency to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

“h-Lys(z)-ome.hcl” is a derivative of Lysine, an essential amino acid . The “Z” stands for a protecting group, often used in peptide synthesis, which is a carbobenzyloxy group. The “ome.hcl” indicates that this is a methyl ester hydrochloride form of the molecule .

One potential application of “h-Lys(z)-ome.hcl” and similar compounds is in the field of biomedical engineering , specifically in the creation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

In one study, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The peptides were synthesized and their tendency to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Safety And Hazards

The safety and hazards of “h-Lys(z)-ome.hcl” would typically be provided in a Safety Data Sheet (SDS). According to the information available, it does not appear to be classified as a hazardous substance or mixture .

Future Directions

The future directions of “h-Lys(z)-ome.hcl” could involve its use in the synthesis of various peptides for research and development purposes .

properties

IUPAC Name

methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJISLOYQGQTI-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

h-Lys(z)-ome.hcl

CAS RN

27894-50-4
Record name L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27894-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
K Beck-Piotraschke, HD Jakubke - Tetrahedron: Asymmetry, 1998 - Elsevier
The kinetically controlled α-chymotrypsin- and trypsin-catalysed syntheses of peptides starting from simple acyl donor esters containing histidine at the P 1 -position (nomenclature …
Number of citations: 15 www.sciencedirect.com
FMF Chen, NL Benoiton - Canadian journal of chemistry, 1987 - cdnsciencepub.com
Pure mixed anhydrides R 1 OCO-Xxx-O-COOR 2 (Xxx=NHCHRCO) have been obtained by reaction of N-alkoxycarbonyl-amino acids R 1 OCO-Xxx-OH with alkyl chloroformate R 2 …
Number of citations: 63 cdnsciencepub.com
D KONOPINSKA, M LUCZAK… - International Journal of …, 1983 - Wiley Online Library
In this paper the synthesis of the following elongated tuftsin analogs: Thr‐Lys‐Pro‐Lys‐Thr‐Lys‐Pro‐Lys (I), Thr‐Lys‐Pro‐Lys‐Thr‐Lys‐Pro‐Arg (II) and Ala‐Lys‐Thr‐Lys‐Pro‐Arg‐Glu‐…
Number of citations: 11 onlinelibrary.wiley.com
B Geißer, R Alsfasser - Inorganica chimica acta, 2003 - Elsevier
Two luminescent chromophore–spacer–receptor conjugates, [H 2 cyclenAcLys{Ru(bipy) 2 m}OH](PF 6 ) 4 (3) and [mLys{Ru(bipy) 2 m}OMe](PF 6 ) 2 (4) (m=4-carbonyl-4′-methyl…
Number of citations: 9 www.sciencedirect.com
T ABIKO, H SEKINO - Chemical and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
A hexadecapeptide, H—Tyr—Asn—Ile—Gln—Lys—Glu—Ser—Thr—Leu—His——Leu—Val—Leu~ Arg—Leu—Arg—OH, corresponding to the C-terminal sequence 59~ 74 of bovine …
Number of citations: 2 www.jstage.jst.go.jp
V BOBDE, YU Sasidhar… - International journal of …, 1994 - Wiley Online Library
In examining the use of d‐amino acids in designing specific peptide folding motifs, the tetrapeptide Boc‐d‐Glu‐Ala‐Gly‐Lys‐NHMe 1 and its analog 2 featuring l‐Glu were synthesized …
Number of citations: 30 onlinelibrary.wiley.com
W Li, X Zhang, J Wang, X Qiao, K Liu… - Journal of Polymer …, 2012 - Wiley Online Library
Tethering oligopeptides through one end densely packed onto a linear polymer main chain will greatly reduce freedom of the peptide chains, which affords an easy access to …
Number of citations: 11 onlinelibrary.wiley.com
A Markowska, K Midura-Nowaczek, I Bruzgo - Acta Pol Pharm, 2007 - ptfarm.pl
Ten peptides of the general formula A-Phe-Lys-X where A= H, HD-Val, HL-Val, HD-Ala, HL-Ala and X= OH, NH2 were obtained and tested for their antiplasmin activity with the use of …
Number of citations: 6 www.ptfarm.pl
G Rangel Euzcateguy, C Parajua‐Sejil… - Polymer …, 2021 - Wiley Online Library
Rheological investigation of supramolecular physical gels in water/dimethylsulfoxide mixtures by lysine derivatives - Rangel Euzcateguy - 2021 - Polymer International - Wiley Online …
Number of citations: 4 onlinelibrary.wiley.com
PA Grieco, A Bahsas - The journal of organic chemistry, 1987 - ACS Publications
A novel method for the N-methylation of am-ino acid derivatives and dipeptides is detailed that features facile room-temperature retro Diels-Alder reactions of N-substituted 2-…
Number of citations: 136 pubs.acs.org

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